molecular formula C10H12FNO B2702148 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1046816-59-4

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2702148
CAS No.: 1046816-59-4
M. Wt: 181.21
InChI Key: OZRCKTSWTVIWPT-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12FNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom at the 7th position.

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 6th position.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional methoxy group at the 7th position.

Uniqueness

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the fluorine atom and the methoxy group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCKTSWTVIWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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